2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
The compound 2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a triazolopyrimidine derivative characterized by:
Properties
Molecular Formula |
C16H18N4O5 |
|---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
2-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H18N4O5/c1-8-17-16-18-10(15(21)22)6-11(20(16)19-8)9-5-13(24-3)14(25-4)7-12(9)23-2/h5-7,11H,1-4H3,(H,21,22)(H,17,18,19) |
InChI Key |
XHIBQGMIGGJKER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Pyrimidine Ring Construction: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring. This often involves the use of formamide or similar compounds.
Introduction of the Trimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the trimethoxyphenyl moiety.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. This includes studies on their ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural differences and their implications:
Functional Group Impacts
- Carboxylic Acid vs. Carboxamide/Esters :
- Methoxy vs. Chloro Substituents :
Research Findings and Data
Solubility and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
